N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide -

N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

Catalog Number: EVT-4221044
CAS Number:
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. They are found in various natural products and exhibit a wide range of biological activities. []
  • Sulfonamides are a class of organic compounds containing the sulfonamide functional group (-S(=O)2-NH2). They are known for their antibacterial properties and are widely used in pharmaceuticals. [, , ]
Synthesis Analysis
  • Synthesis of 2-aminobenzothiazole: This common precursor can be synthesized by various methods, such as the reaction of o-aminothiophenol with cyanogen bromide. [, ]
  • Introduction of the sulfonamide group: The sulfonamide moiety could be introduced by reacting 2-aminobenzothiazole with a suitably substituted sulfonyl chloride. [, ]
Mechanism of Action
  • Antibacterial activity: Sulfonamides are well-known antibacterial agents, and the presence of the benzothiazole moiety might influence their target specificity or potency. []
  • Antifungal activity: Some benzothiazole derivatives exhibit antifungal properties, potentially by interfering with fungal cell wall synthesis or other essential cellular processes. []
  • Anticancer activity: Certain benzothiazoles possess anticancer activity, often by inducing apoptosis or inhibiting tumor cell growth. [, ]

1. Venetoclax * Compound Description: Venetoclax (ABT-199) is a potent, selective inhibitor of the Bcl-2 protein, currently used in the treatment of various hematologic malignancies. [] It exhibits its anticancer activity by selectively binding to Bcl-2, thereby inhibiting its anti-apoptotic function. [] Venetoclax undergoes extensive metabolism in humans, primarily through enzymatic oxidation of its dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. [] A major human metabolite of venetoclax is M27, which is formed by CYP3A4-mediated oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] * Relevance: While venetoclax possesses a significantly more complex structure than N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide, the presence of a sulfonamide group (-SO2NH-) linking aromatic and substituted piperazine moieties in both compounds suggests a potential structural relationship. Additionally, the exploration of venetoclax metabolism highlights the significance of structural modifications on biological activity, a concept relevant to understanding the potential properties of the target compound and its analogs. []

2. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) * Compound Description: VNO is an oxidative impurity of venetoclax, formed via the oxidation of the piperazine nitrogen in venetoclax. [] It is a crucial reference standard in the manufacturing of venetoclax active pharmaceutical ingredient (API). [] VNO is known to undergo Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). [] * Relevance: Like venetoclax, VNO shares the sulfonamide linker and substituted piperazine features with N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide. The identification of VNO as an impurity underscores the potential for oxidation at the sulfonamide nitrogen in compounds containing this functional group, including the target compound. []

3. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) * Compound Description: VHA is another oxidative impurity of venetoclax, formed through the Meisenheimer rearrangement of VNO. [] Similar to VNO, it serves as an important reference standard in venetoclax API manufacturing. [] * Relevance: The presence of the sulfonamide and substituted piperazine moieties in VHA, despite its formation through a rearrangement reaction from VNO, further emphasizes the potential relevance of these structural features to N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide. []

4. N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide * Compound Description: This compound was synthesized and investigated for its antibacterial, antifungal, and anticancer activities. [] It exhibited activity against bacterial strains Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains Candida albicans and Aspergillus niger. [] Further evaluation revealed anticancer activity against MDA-MB-231 breast cancer cells. [] * Relevance: The core structure of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, featuring a benzothiazole group linked to a benzamide moiety, closely resembles that of N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide. [] This similarity suggests that exploring modifications to the benzamide substituent could be a valuable strategy for modulating the biological activity of the target compound. []

5. 4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide Derivatives * Compound Description: A series of these derivatives, including compound 12 (SGK 266), were synthesized from indapamide and evaluated for their anticancer activity. [] Compound 12 exhibited the highest proapoptotic activity against melanoma cell line MDA-MB-435 with 3.7% growth inhibition at a concentration of 10 µM and an IC50 value ranging from 85-95 µM. [] * Relevance: These derivatives, particularly compound 12, share the key structural element of a sulfonamide group connected to a substituted benzamide with N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide. The observed anticancer activity of these analogs suggests that the target compound and its derivatives could be potential candidates for further investigation in this domain. []

6. 4-Chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide Derivatives * Compound Description: This series of indapamide derivatives, structurally similar to the previous group, also incorporates a substituted thiazolidine ring. [] They were synthesized and evaluated alongside the other indapamide derivatives for their potential as anticancer agents. [] * Relevance: While these compounds are not direct analogs of N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide, they highlight the exploration of diverse heterocyclic modifications around the sulfonamide-benzamide core. [] This structural diversity within the broader family of indapamide derivatives can inspire the design and synthesis of novel N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide analogs with potentially improved activity profiles. []

Properties

Product Name

N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C19H19N3O4S2/c23-18(22-19-21-16-5-1-2-6-17(16)27-19)13-7-9-15(10-8-13)28(24,25)20-12-14-4-3-11-26-14/h1-2,5-10,14,20H,3-4,11-12H2,(H,21,22,23)

InChI Key

LOPGQWNOWKRKCO-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.